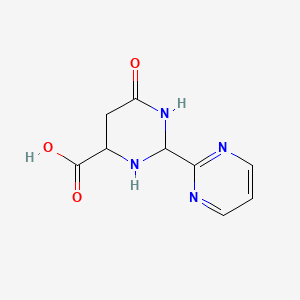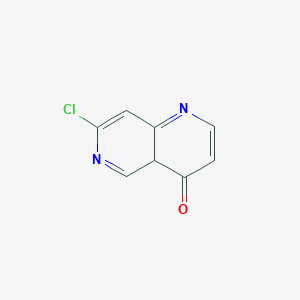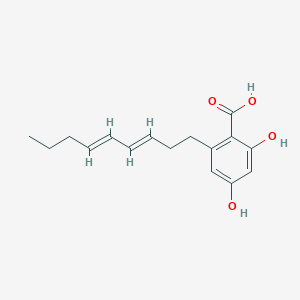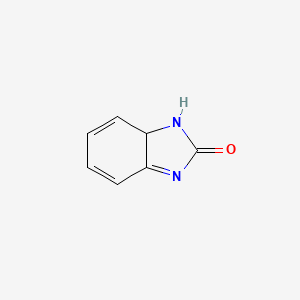
1,7a-Dihydrobenzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxybenzimidazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring with a hydroxyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybenzimidazole typically involves the condensation of o-phenylenediamine with urea in the presence of an acid. The reaction is carried out at elevated temperatures (120-180°C) for 2-8 hours. After the reaction, the product is isolated by adjusting the pH to neutral using sodium hydroxide, followed by filtration and drying .
Industrial Production Methods: In industrial settings, the synthesis of 2-Hydroxybenzimidazole follows a similar route but on a larger scale. The process involves the use of reaction kettles and controlled heating to ensure consistent product quality. The yield of the product in industrial production is typically over 85%, making it a viable method for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxybenzimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl group and the imidazole ring, which provide reactive sites for different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize 2-Hydroxybenzimidazole.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, with reagents such as halogens and nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines. Substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-Hydroxybenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: It has potential therapeutic applications, including anticancer, antidiabetic, and antihistamine activities.
Industry: 2-Hydroxybenzimidazole is used as a corrosion inhibitor and in the production of polymers and dyes
Mechanism of Action
The mechanism of action of 2-Hydroxybenzimidazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its pharmacological effects. For example, it can activate intermediate-conductance calcium-activated potassium channels, promoting cell proliferation and cytokine production . Additionally, its structural similarity to nucleotides allows it to interact with DNA and RNA, influencing cellular processes .
Comparison with Similar Compounds
2-Hydroxybenzimidazole can be compared with other benzimidazole derivatives, such as:
- 2-Methylbenzimidazole
- 2-Mercaptoimidazole
- 2-Phenylbenzimidazole
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications. For instance, 2-Mercaptoimidazole is known for its antioxidant properties, while 2-Phenylbenzimidazole has applications in non-linear optics .
Properties
Molecular Formula |
C7H6N2O |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
1,7a-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-5H,(H,8,10) |
InChI Key |
USKOHSXXLFBRFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)N2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


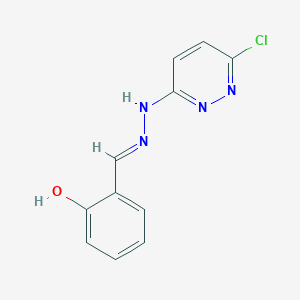


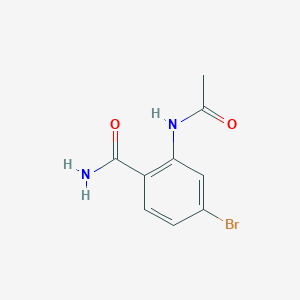

![5-Bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134848.png)
![1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide](/img/structure/B15134854.png)

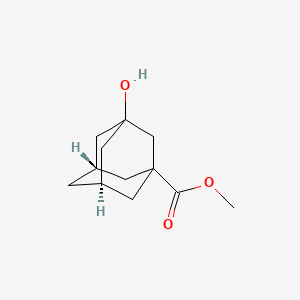
![2-(chloromethyl)-7-methyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15134869.png)

